CAL1 is derived from the fruit fly Drosophila melanogaster and is classified as a member of the histone assembly factor family. This protein has been compared to other known centromere proteins, such as Scm3 in yeast and HJURP in vertebrates, indicating its evolutionary significance in centromere biology . CAL1's ability to interact with various centromere proteins positions it as a central player in kinetochore assembly.
The synthesis of CAL1 involves standard molecular biology techniques, including cloning, expression, and purification. Researchers often utilize plasmid constructs to express CAL1 in various cell lines. For instance, the use of the LacI/lacO system allows for targeted expression of CAL1 fused to fluorescent tags like green fluorescent protein (GFP), facilitating visualization during experiments .
The structure of CAL1 consists of distinct functional domains that facilitate its interactions with other proteins. The N-terminal region (residues 1–407) is primarily responsible for binding CENP-A, while the C-terminal region (residues 699–979) interacts with CENP-C . The middle region plays a role in nucleolar localization but is not essential for its function.
CAL1 participates in several biochemical reactions critical for centromere assembly:
These interactions are typically studied using co-immunoprecipitation techniques and fluorescence microscopy to visualize protein complexes in vivo.
The mechanism by which CAL1 functions involves several steps:
This process ensures accurate chromosome segregation during cell division.
CAL1 exhibits several notable physical properties:
CAL1 has several important applications in scientific research:
Research on CAL1 enhances our understanding of fundamental biological processes and may have implications for treating diseases related to chromosomal instability.
CAL1’s primary structure reveals intrinsic disorder punctuated by conserved functional modules. Key features include:
Table 1: Domain Architecture of Drosophila CAL1
Domain | Residue Range | Key Features | Conservation |
---|---|---|---|
N-terminal | 1–160 | α-helical, CENP-A/H4 binding | 55% (Diptera) |
Cysteine-rich | 200–305 | Zinc motifs, dimerization interface | 48% (Metazoa) |
C-terminal | 400–494 | CENP-C binding motif | 68% (Diptera) |
Comparative modeling reveals CAL1’s tertiary structure through remote homology detection:
N-terminal Assembly Domain (aa 1–160)
C-terminal Centromere Recognition Motif (aa 400–494)
Table 2: Functional Validation of CAL1 Domains
Domain | Mutation | Phenotype | Functional Consequence |
---|---|---|---|
N-terminal | D30A | Loss of CENP-A binding | Disrupted nucleosome assembly |
Cysteine-rich | Cys248Ser | Impaired dimerization | Reduced DPB2 interaction |
C-terminal | L450A/Y454A | Abolished CENP-C binding | Failure in centromere targeting |
Diptera-Specific Innovations
Functional Analogies in Other Taxa
Table 3: CAL1 Functional Analogs Across Species
Organism | Chaperone | Centromere Receptor | Domain Architecture |
---|---|---|---|
Drosophila | CAL1 | CENP-C | Integrated chaperone/receptor |
S. cerevisiae | Scm3 | Mif2 (CENP-C ortholog) | Requires Mis18 complex |
H. sapiens | HJURP | Mis18 complex | Separated chaperone and receptor |
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